molecular formula C19H12N2O4 B2433475 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one CAS No. 64258-83-9

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B2433475
CAS No.: 64258-83-9
M. Wt: 332.315
InChI Key: HAOISBSLZUGOAK-UHFFFAOYSA-N
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Properties

IUPAC Name

(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-19-16(15-3-1-2-4-17(15)20-19)11-14-9-10-18(25-14)12-5-7-13(8-6-12)21(23)24/h1-11H,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOISBSLZUGOAK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Indole Condensation

The most widely adopted method involves the base-catalyzed condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dihydro-1H-indol-2-one. This reaction proceeds via nucleophilic attack of the indole’s α-carbon on the aldehyde carbonyl, followed by dehydration to form the methylidene bridge.

Reaction Conditions:

  • Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity)
  • Base: Sodium hydroxide (0.1–0.5 M) or potassium carbonate (2–3 equiv)
  • Temperature: Reflux (78–85°C) for 6–8 hours
  • Yield: 85–92% after purification

Purification Protocol:

  • Cool reaction mixture to 0–5°C to precipitate crude product
  • Recrystallize from ethanol:water (3:1 v/v)
  • Optional chromatography on silica gel (hexane:ethyl acetate 4:1) for analytical-grade material

Mechanistic Analysis:
The reaction follows a Knoevenagel-type mechanism , where the base deprotonates the indole’s α-position, generating a nucleophilic enolate. This species attacks the electrophilic aldehyde carbonyl, forming a β-hydroxy intermediate that undergoes spontaneous dehydration to yield the conjugated methylidene product.

Diazotization-Coupling Approach

An alternative route employs diazonium salt intermediates to construct the furan-indole linkage. This method is particularly useful for introducing electron-withdrawing groups like nitro at specific positions.

Stepwise Procedure:

  • Diazotization of 4-nitroaniline in HCl/NaNO₂ at 0–5°C
  • Coupling with furfural in the presence of CuCl₂ catalyst
  • Isolation of 5-(4-nitrophenyl)furan-2-carboxaldehyde intermediate
  • Condensation with 2,3-dihydro-1H-indol-2-one as in Section 1.1

Key Parameters:

Parameter Value
Diazotization time 1 hour
Coupling temperature 25°C
Overall yield 68–72%
Purity (HPLC) ≥98% after chromatography

Catalytic Innovations

Acidic Polymer-Supported Catalysts

Recent advances utilize polyether sulfone sulfamic acid (PES-NHSO₃H) catalysts for furan-indole condensations. This heterogeneous acid catalyst (4.23 mmol H⁺/g) enables:

  • Reduced reaction time (4–5 hours vs. 6–8 hours)
  • Catalyst recovery (11 cycles without activity loss)
  • Enhanced yields (94–97%) in toluene as solvent

Comparative Performance:

Catalyst Yield (%) Reaction Time (h) Reusability
NaOH 85 8 None
PES-NHSO₃H 97 4.5 11 cycles
K₂CO₃ 89 7 None

Data compiled from

Solvent Optimization Studies

The choice of solvent critically impacts reaction efficiency and product purity:

Polarity Effects:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Ethanol 24.3 92 98
Methanol 32.7 89 97
Toluene 2.4 97* 99
DMF 36.7 81 95

*With PES-NHSO₃H catalyst

Non-polar solvents like toluene improve yields in catalyzed reactions by favoring dehydration, while polar solvents stabilize ionic intermediates in base-mediated routes.

Industrial-Scale Considerations

For bulk production, the following parameters require optimization:

Process Intensification Strategies:

  • Continuous flow reactors for diazotization steps
  • Microwave-assisted condensation (30-minute reaction time)
  • Solvent recovery systems (≥90% ethanol recycling)

Quality Control Metrics:

Parameter Specification
Melting point 164–168°C
HPLC purity ≥99.5%
Residual solvents <500 ppm
Nitro group content 14.2–14.8% (calc. 14.5%)

Data from

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the nitrophenyl and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is unique due to its combination of a furan ring, a nitrophenyl group, and an indole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research applications.

Biological Activity

The compound 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure features a furan ring, a nitrophenyl group, and an indole moiety, which contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitrophenyl group enhances the compound's ability to scavenge free radicals, which is crucial in reducing oxidative stress within cells. Studies have shown that compounds containing furan and nitrophenyl groups exhibit significant antioxidant properties, potentially through the formation of stable radical intermediates .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymes. In vitro studies indicated that derivatives with similar structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these activities are indicative of its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antioxidant Study : A study evaluated the antioxidant capacity of related furan derivatives using DPPH and ABTS assays. Compounds with nitro substitutions showed enhanced radical scavenging activity compared to their non-nitro counterparts .
  • Antimicrobial Evaluation : A comparative analysis of various furan derivatives against common bacterial strains revealed that those with nitrophenyl groups exhibited significantly lower minimum inhibitory concentrations (MIC), suggesting a structure-activity relationship where the nitro group is critical for antimicrobial efficacy .
  • Anti-inflammatory Assessment : In vitro experiments demonstrated that derivatives similar to this compound could suppress TNF-α production in PBMCs, highlighting their potential use in treating inflammatory conditions .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound can be synthesized via Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and 2,3-dihydro-1H-indol-2-one. Critical parameters include:

  • Solvent selection (e.g., ethanol or DMF) and reaction temperature (80–120°C) .
  • Catalyst choice (e.g., piperidine or ammonium acetate) to enhance reaction efficiency .
  • Purification via column chromatography using hexane/ethyl acetate gradients to isolate the α,β-unsaturated ketone product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : The conjugated system produces distinct deshielding in 1H^1H-NMR (e.g., vinylic proton at δ 7.8–8.2 ppm; nitro group coupling in 13C^{13}C-NMR) .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) should align with the theoretical molecular weight (e.g., m/z 361.3) .

Q. What crystallization conditions are optimal for obtaining X-ray diffraction-quality crystals?

  • Use slow evaporation in solvent mixtures like DCM/hexane or chloroform/methanol (1:3 ratio) .
  • Maintain stable temperatures (20–25°C) to avoid rapid nucleation .
  • Verify crystal packing using Mercury or Olex2 software to assess intermolecular interactions .

Advanced Research Questions

Q. What experimental design (DoE) approaches optimize multi-step synthesis in flow chemistry systems?

  • Apply fractional factorial designs to screen variables (residence time, catalyst loading, temperature) .
  • Use response surface methodology (RSM) to model non-linear relationships between parameters (e.g., yield vs. flow rate) .
  • Validate robustness via triplicate runs at optimal conditions .

Q. How to resolve contradictions between computational bioactivity predictions and empirical assay results?

  • Re-evaluate docking parameters (e.g., protonation states, solvation models) using Molecular Operating Environment (MOE) .
  • Validate assay conditions (e.g., cell viability, compound solubility in DMSO/PBS) to exclude false negatives .
  • Perform molecular dynamics simulations to assess target flexibility in binding pockets .

Q. What quantum mechanical methods elucidate electron distribution in the conjugated system?

  • Conduct density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals .
  • Analyze charge transfer via Natural Bond Orbital (NBO) theory, focusing on the nitro group’s electron-withdrawing effects .
  • Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate π→π* transitions .

Q. How to design SAR studies with limited experimental data?

  • Generate 3D-QSAR models using CoMFA/CoMSIA on analogs (e.g., substituted furans or indole derivatives) .
  • Prioritize synthesis of derivatives with modified nitro-phenyl or furan moieties to probe steric/electronic effects .
  • Validate hypotheses via in vitro assays (e.g., kinase inhibition) and correlate with computational predictions .

Q. What validation protocols ensure correlation between UV-Vis data and TD-DFT calculations?

  • Standardize solvent polarity (e.g., ethanol vs. acetonitrile) to match computational solvent models .
  • Calibrate spectrophotometers using holmium oxide filters and baseline correction for λmax accuracy .
  • Use Gaussian 16 with implicit solvation (IEF-PCM) for TD-DFT calculations .

Q. How to address batch-to-batch variability in crystallographic data during polymorph screening?

  • Implement statistical Process Analytical Technology (PAT) to monitor crystallization in real-time .
  • Compare unit cell parameters (e.g., space group P21_1/c) across batches using CIF files .
  • Characterize polymorphs via DSC and PXRD to detect amorphous impurities .

Q. What orthogonal methods detect degradation products under forced stability testing?

  • Use HPLC-MS with C18 columns (ACN/water + 0.1% formic acid) to separate degradation byproducts .
  • Perform accelerated stability studies (40°C/75% RH for 6 months) and quantify degradation via peak area normalization .
  • Confirm structures via high-resolution MS/MS and 1H^1H-NMR comparison with synthetic standards .

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